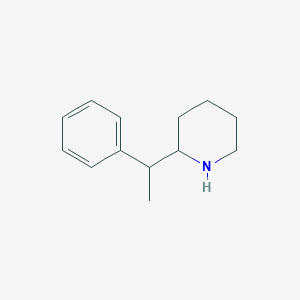![molecular formula C11H15BrN2O2 B13594717 ethyl2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetate](/img/structure/B13594717.png)
ethyl2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetate is a chemical compound that belongs to the class of imidazo[1,5-a]pyridines This compound is characterized by the presence of an ethyl ester group and a bromine atom attached to the imidazo[1,5-a]pyridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetate typically involves the following steps:
Formation of the imidazo[1,5-a]pyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an imidazole precursor under acidic or basic conditions.
Bromination: The imidazo[1,5-a]pyridine core is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Esterification: The final step involves the esterification of the brominated imidazo[1,5-a]pyridine with ethyl acetate in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding hydrogenated derivative.
Oxidation Reactions: The imidazo[1,5-a]pyridine ring can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of substituted imidazo[1,5-a]pyridine derivatives.
Reduction: Formation of hydrogenated imidazo[1,5-a]pyridine derivatives.
Oxidation: Formation of oxidized imidazo[1,5-a]pyridine derivatives with additional functional groups.
Aplicaciones Científicas De Investigación
Ethyl2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its activity against certain types of cancer and infectious diseases.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a tool compound in biological assays to study the function of specific proteins and enzymes.
Industrial Applications: It is used as an intermediate in the synthesis of more complex chemical entities for various industrial applications.
Mecanismo De Acción
The mechanism of action of ethyl2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the imidazo[1,5-a]pyridine ring play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects.
Comparación Con Compuestos Similares
Ethyl2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetate can be compared with other similar compounds, such as:
Ethyl2-{3-chloro-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetate: Similar structure but with a chlorine atom instead of bromine.
Ethyl2-{3-iodo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetate: Similar structure but with an iodine atom instead of bromine.
Ethyl2-{3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetate: Similar structure but with a methyl group instead of bromine.
The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C11H15BrN2O2 |
|---|---|
Peso molecular |
287.15 g/mol |
Nombre IUPAC |
ethyl 2-(3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)acetate |
InChI |
InChI=1S/C11H15BrN2O2/c1-2-16-10(15)7-8-9-5-3-4-6-14(9)11(12)13-8/h2-7H2,1H3 |
Clave InChI |
MIULMRFWOCUKFK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=C2CCCCN2C(=N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl3-[(methoxycarbonyl)amino]propanoate](/img/structure/B13594667.png)
![3-(Benzo[d][1,3]dioxol-5-yloxy)propan-1-amine](/img/structure/B13594673.png)





![3,3-Dimethyl-1-azaspiro[3.3]heptane](/img/structure/B13594703.png)




